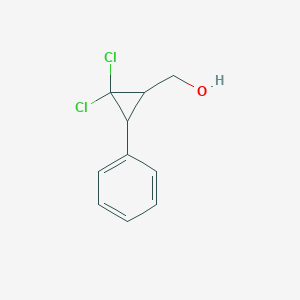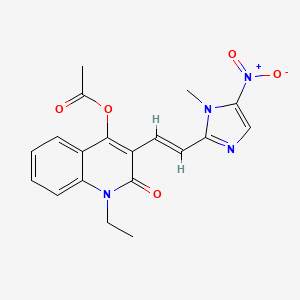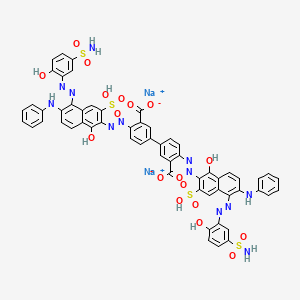
4,5-Benzotricyclo(4.1.0.01,3)hept-4-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-Benzotricyclo(41001,3)hept-4-ene is a complex organic compound with the molecular formula C11H10 It is characterized by a unique tricyclic structure that includes a benzene ring fused with a bicyclo[110]butane moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Benzotricyclo(4.1.0.01,3)hept-4-ene typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzene with cyclopropane derivatives in the presence of a strong acid catalyst. The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common to achieve the necessary scale and quality for industrial applications.
化学反応の分析
Types of Reactions
4,5-Benzotricyclo(4.1.0.01,3)hept-4-ene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, with reagents such as halogens or nitro compounds, leading to the formation of halogenated or nitrated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)
Substitution: Halogens (Cl2, Br2), nitro compounds (HNO3)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Halogenated or nitrated derivatives
科学的研究の応用
4,5-Benzotricyclo(4.1.0.01,3)hept-4-ene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 4,5-Benzotricyclo(4.1.0.01,3)hept-4-ene involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
類似化合物との比較
Similar Compounds
Benzocyclobutene: Another tricyclic compound with a similar structure but different reactivity and applications.
Cyclopropylbenzene: A simpler compound with a cyclopropane ring fused to a benzene ring, used in different chemical reactions and applications.
Uniqueness
4,5-Benzotricyclo(4.1.0.01,3)hept-4-ene is unique due to its specific tricyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds.
特性
CAS番号 |
74410-87-0 |
|---|---|
分子式 |
C11H10 |
分子量 |
142.20 g/mol |
IUPAC名 |
tetracyclo[5.4.0.02,4.04,6]undeca-1(11),7,9-triene |
InChI |
InChI=1S/C11H10/c1-2-4-8-7(3-1)9-5-11(9)6-10(8)11/h1-4,9-10H,5-6H2 |
InChIキー |
AMKTWDDHZREJTB-UHFFFAOYSA-N |
正規SMILES |
C1C2C13CC3C4=CC=CC=C24 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(7-Oxa-3-thia-15-azadispiro[5.1.5~8~.2~6~]pentadecan-15-yl)butan-1-one](/img/structure/B14455191.png)




![Ethyl 3-[(2-aminophenyl)sulfanyl]prop-2-enoate](/img/structure/B14455217.png)




![beta-Alanine, N-[3-(acetylamino)-4-[(2-cyano-4-nitrophenyl)azo]phenyl]-N-ethyl-, methyl ester](/img/structure/B14455246.png)


